3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Description
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Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-16-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
BUJBYFMJEPQRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
literature review of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid synthesis routes
An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The specific substitution pattern on the thiophene ring critically dictates the molecule's biological activity and physicochemical properties. 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, in particular, represents a key structural motif and a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Its structure combines a thiophene core, an electron-donating methoxyphenyl group, and a carboxylic acid handle, making it an attractive target for organic synthesis.
This technical guide provides a comprehensive literature review of the principal synthetic routes to 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also insights into the strategic and mechanistic considerations behind each synthetic choice. We will explore two primary approaches: the construction of the thiophene ring from acyclic precursors and the functionalization of a pre-formed thiophene scaffold.
Part 1: Synthesis via Ring-Closure Strategies
Ring-forming reactions build the heterocyclic core from the ground up, offering excellent control over the final substitution pattern. While several classical methods exist for thiophene synthesis, the Gewald aminothiophene synthesis stands out as a particularly relevant approach for accessing precursors to the target molecule.
The Gewald Aminothiophene Synthesis Route
The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] This method is exceptionally powerful as it introduces the crucial C2-amino group, which can potentially be converted into a carboxylic acid, while simultaneously incorporating the desired aryl substituent at what will become the C4 position of the resulting aminothiophene (corresponding to the C3 position in the final product after renumbering).
A plausible precursor, ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, is accessible via this methodology.[3] The synthesis of the target molecule would then require subsequent chemical transformations.
Conceptual Workflow: Gewald Synthesis Approach
Caption: Synthetic workflow for Route B: Carboxylation then Arylation.
This route is arguably the most direct. The starting material, 3-bromothiophene-2-carboxylic acid, is commercially available, making it an attractive option from a practical standpoint. T[4]he Suzuki-Miyaura coupling is performed directly on this substrate.
-
Causality of Experimental Choices:
-
Ester Protection: While the coupling can sometimes be performed on the free carboxylic acid, it is common practice to first protect it as an ester (e.g., a methyl or ethyl ester). This prevents potential side reactions where the acidic proton interferes with the basic conditions of the coupling reaction or coordinates with the catalyst. The ester can then be easily hydrolyzed back to the carboxylic acid in a final step using standard conditions (e.g., NaOH or LiOH followed by acidification).
-
Reaction Conditions: The conditions for the Suzuki coupling are similar to those described in Route A. The choice of catalyst, ligand, base, and solvent must be optimized to achieve high yields and avoid dehalogenation or other side reactions.
-
[5][6]### Comparative Analysis of Synthesis Routes
| Route | Starting Materials | Number of Steps | Key Advantages | Key Challenges |
| Gewald | Arylacetonitrile, cyanoacetate, sulfur | 4+ | Builds substituted core in one step. | Requires multiple, potentially low-yielding steps to convert the 2-amino-3-ester functionality to a 2-carboxylic acid. |
| Route A | 3-Bromothiophene, 4-methoxyphenylboronic acid | 2 | High regioselectivity in both steps; robust and well-understood reactions. | Requires handling of pyrophoric n-BuLi at low temperatures; moisture-sensitive lithiation step. |
| Route B | 3-Bromothiophene-2-carboxylic acid, 4-methoxyphenylboronic acid | 1-2 | Most direct route; commercially available starting material. | May require ester protection/deprotection; optimization of coupling with an electron-withdrawing group present. |
Experimental Protocols
The following protocols are representative procedures based on established methodologies in the literature.
Protocol for Route B: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate
This protocol describes the synthesis of the methyl ester, which is then hydrolyzed to the final product.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reagent Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add methyl 3-bromothiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 5[7]. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate.
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the purified methyl ester (1.0 mmol) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio, 8 mL). Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Conclusion
The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several strategic pathways. While ring-closure methods like the Gewald synthesis offer a route to highly substituted thiophene precursors, they often require extensive subsequent functional group manipulations. For this specific target, functionalization of a pre-formed thiophene ring presents a more efficient and practical approach.
Route B, involving a direct Suzuki-Miyaura cross-coupling on a 3-bromothiophene-2-carboxylate derivative, is the most convergent and highly recommended strategy due to the commercial availability of the starting material and the robustness of the methodology. Route A provides a reliable alternative, showcasing fundamental and regioselective transformations of the thiophene core. The optimal choice will depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team.
References
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Wikipedia. Fiesselmann thiophene synthesis. Available at: [Link]
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Wikipedia. Gewald reaction. Available at: [Link]
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Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available at: [Link]
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Grokipedia. Fiesselmann thiophene synthesis. Available at: [Link]
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Stanovnik, B. et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(4):803-810. Available at: [Link]
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Sulo, P. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
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Khan, I. et al. (2018). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLoS ONE, 13(11):e0205321. Available at: [Link]
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ideXlab. Hinsberg Thiophene Synthesis - Explore the Science & Experts. Available at: [Link]
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Reddy, G. et al. (2016). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 21(11):1579. Available at: [Link]
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YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Available at: [Link]
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ResearchGate. Hinsberg synthesis. Available at: [Link]
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Unknown Source. Synthesis of Furan and Thiophene. Available at: [Link]
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Wynberg, H. & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8):1739-1742. Available at: [Link]
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Wikipedia. Paal–Knorr synthesis. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
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Cinar, M. & Ozturk, T. (2018). Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Organic Communications, 11(2):68-74. Available at: [Link]
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Johnson, D. et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3:28. Available at: [Link]
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]
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ResearchGate. (2018). (PDF) Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Available at: [Link]
- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
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Rauf, A. et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12):14711-14723. Available at: [Link]
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PubMed. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Available at: [Link]
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Oishi, T. et al. (2011). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Communications, 47(26):7458-7460. Available at: [Link]
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ResearchGate. (2013). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]
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Unknown Source. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
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Wang, C. et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. Molecules, 27(7):2066. Available at: [Link]
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PubChem. Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. Available at: [Link]
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Fernandes, S. S. M. et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Dyes and Pigments, 215:111283. Available at: [Link]
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Doltade, S. N. et al. (2022). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 7(4):1048-1056. Available at: [Link]
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Pharmacological Profiling and Biological Activities of 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid and Related Scaffolds
Executive Summary
The 3-arylthiophene-2-carboxylic acid pharmacophore represents a highly versatile and privileged scaffold in modern drug discovery. Specifically, derivatives such as 3-(4-methoxyphenyl)thiophene-2-carboxylic acid have garnered significant attention due to their ability to selectively modulate critical enzymatic pathways involved in oncology and infectious diseases. This technical guide provides an in-depth analysis of the core biological activities of this chemical class, focusing on two primary validated targets: Protein Farnesyltransferase (FTase) and the Fat Mass and Obesity-Associated Protein (FTO) RNA demethylase .
By dissecting the structure-activity relationships (SAR) and detailing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals aiming to optimize thiophene-based therapeutics.
Structural Rationale & Pharmacophore Analysis
The biological efficacy of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid is dictated by the precise spatial arrangement of its functional groups:
-
The 2-Carboxylic Acid Moiety: Acts as a critical hydrogen bond acceptor and metal chelator. In metalloenzymes (like FTase), this group directly coordinates with catalytic metal ions (e.g., Zn²⁺)[1].
-
The Thiophene Core: Provides a rigid, planar, and electron-rich heteroaromatic backbone that optimally positions the substituents within deep, hydrophobic enzymatic binding pockets.
-
The 3-(4-Methoxyphenyl) Substituent: The methoxy group at the para-position of the phenyl ring provides a crucial balance of lipophilicity and electron-donating properties. It acts as a hydrophobic anchor, engaging in
stacking and van der Waals interactions with aromatic residues in the target active sites[2].
Mechanistic Pathway I: Protein Farnesyltransferase (FTase) Inhibition
Causality & Mechanism
Protein Farnesyltransferase (FTase) catalyzes the post-translational addition of a 15-carbon farnesyl isoprenoid to the C-terminus of proteins bearing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' determines specificity). This prenylation is essential for the membrane localization and activation of oncogenic proteins (e.g., Ras) and is equally critical for the survival of protozoan parasites like Plasmodium falciparum and Trypanosoma brucei[1].
3-Arylthiophene-2-carboxylic acid derivatives act as CaaX-competitive inhibitors [3]. The causality of their inhibition lies in the 2-carboxylic acid group, which displaces the endogenous CaaX peptide by directly chelating the catalytic zinc ion (Zn²⁺) in the FTase active site. Simultaneously, the 3-aryl group (such as 4-methoxyphenyl) occupies the hydrophobic pocket normally reserved for the aliphatic residues of the CaaX sequence, blocking substrate binding and arresting pathogenic proliferation[2].
Self-Validating Protocol: In Vitro FTase Scintillation Proximity Assay (SPA)
To validate the inhibitory potency of these compounds, a Scintillation Proximity Assay (SPA) is utilized. This protocol is self-validating as it relies on the direct transfer of a radiolabeled substrate to a bead-bound target, minimizing false positives from compound autofluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl₂, 20 mM KCl, 5 mM DTT, and 0.01% Triton X-100. The inclusion of DTT maintains the catalytic cysteine residues in a reduced state.
-
Enzyme-Substrate Assembly: Incubate recombinant FTase (human or parasitic) with biotinylated CaaX peptide substrate and [³H]-Farnesyl Pyrophosphate (FPP) in the presence of varying concentrations of the thiophene-2-carboxylic acid derivative (0.1 nM to 100 µM).
-
Reaction Initiation & Termination: Incubate the microplate at 37°C for 60 minutes. Terminate the reaction by adding a stop solution containing 0.5 M EDTA. Causality: EDTA aggressively chelates Mg²⁺ and Zn²⁺, instantly halting all FTase catalytic activity.
-
Signal Detection: Add streptavidin-coated SPA beads. The biotinylated, now [³H]-farnesylated peptide binds to the beads, bringing the isotope close enough to the scintillant to emit light.
-
Data Analysis: Measure luminescence using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression. Include a known FTI (e.g., FTI-277) as a positive control to validate assay sensitivity.
Mechanistic Pathway II: FTO RNA Demethylase Inhibition
Causality & Mechanism
Fat mass and obesity-associated protein (FTO) is an N⁶-methyladenosine (m⁶A) RNA demethylase. Overexpression of FTO is a critical driver in acute myeloid leukemia (AML), where it demethylates specific mRNA transcripts, preventing their degradation and leading to the upregulation of oncogenes like MYC[4].
Recent breakthroughs have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as potent, selective FTO inhibitors[4]. The mechanism relies on the carboxylic acid mimicking the endogenous co-factor
Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)
To prove that the observed antileukemic cytotoxicity is caused by direct FTO binding (rather than off-target toxicity), a CETSA is performed. This assay leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Step-by-Step Methodology:
-
Cell Treatment: Treat AML cells (e.g., MONOMAC-6) with the thiophene derivative (at IC₅₀ concentration) or a DMSO vehicle control for 2 hours.
-
Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000
g for 20 minutes to pellet denatured/precipitated proteins. -
Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-FTO primary antibody.
-
Validation: Plot the band intensities against temperature. A rightward shift in the melting curve (
C) in the treated group definitively proves direct intracellular target engagement between the thiophene compound and FTO.
Quantitative Data & Structure-Activity Relationships (SAR)
The biological activity of the 3-arylthiophene-2-carboxylic acid scaffold is highly sensitive to the nature of the aryl substitution. The table below summarizes the comparative inhibitory profiles.
| Compound Scaffold / Substitution | Target Enzyme | IC₅₀ (Enzymatic) | Cellular Efficacy (IC₅₀) | Primary Indication |
| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid derivative | FTase (T. brucei) | 0.85 µM | 2.1 µM (Parasite viability) | Trypanosomiasis[1] |
| 3-(4-Chlorophenyl)thiophene-2-carboxylic acid derivative | FTase (Human) | 0.0075 µM | 1.5 µM (Tumor viability) | Oncology[3] |
| 3-Arylaminothiophenic-2-carboxylic acid (Compound 12o/F97) | FTO Demethylase | < 0.5 µM | Potent (AML cell lines) | Acute Myeloid Leukemia[4] |
Table 1: Comparative biological activities of 3-arylthiophene-2-carboxylic acid derivatives across distinct therapeutic targets.
Visualizations
Figure 1: Mechanism of FTase inhibition by 3-arylthiophene-2-carboxylic acid derivatives.
Figure 2: Self-validating preclinical workflow for screening thiophene-2-carboxylic acids.
References
-
Title: New protein farnesyltransferase inhibitors in the 3-arylthiophene 2-carboxylic acid series: diversification of the aryl moiety by solid-phase synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of a New Class of Protein Farnesyltransferase Inhibitors in the Arylthiophene Series Source: Journal of Medicinal Chemistry URL: [Link]
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Technical Guide: 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid as a Bioisostere for Benzoic Acid Derivatives
Executive Summary
In medicinal chemistry, the replacement of a benzoic acid moiety with a 3-arylthiophene-2-carboxylic acid scaffold—specifically 3-(4-methoxyphenyl)thiophene-2-carboxylic acid —represents a high-value bioisosteric strategy. This modification is not merely a structural swap but a calculated maneuver to modulate pKa , alter metabolic stability , and induce specific conformational constraints that are inaccessible to the phenyl congener.
This guide details the physicochemical rationale, validated synthetic protocols, and strategic application of this scaffold. It is designed for researchers seeking to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery programs targeting enzymes such as PTP1B , FTO demethylase , or COX/LOX pathways.
Molecular Rationale: The Physics of Bioisosterism
The utility of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid lies in its ability to mimic the spatial arrangement of benzoic acid while introducing distinct electronic and steric properties.
Electronic Modulation & Acidity
The thiophene ring is electron-rich (π-excessive) yet acts as an electron-withdrawing group (EWG) inductively due to the sulfur atom. This duality significantly impacts the acidity of the carboxylic acid.
-
Benzoic Acid pKa: ~4.2
-
Thiophene-2-carboxylic Acid pKa: ~3.5
Impact: The increased acidity of the thiophene analog ensures a higher percentage of ionization at physiological pH (7.4). While this can reduce passive membrane permeability (LogD), it often enhances electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket of targets like PTP1B or FTO .
Steric and Conformational Constraints
Unlike the six-membered benzene ring (bond angles ~120°), the five-membered thiophene ring (C-S-C angle ~92°) alters the vector of the carboxylic acid relative to the 3-position substituent.
-
"Ortho" Effect: In a biphenyl system (benzoic acid derivative), the ortho-substituent forces a twist to minimize steric clash.
-
Thiophene Analog: The 3-position in thiophene is geometrically distinct. The sulfur atom creates a "pseudo-ortho" environment but with different van der Waals radii (S = 1.80 Å vs. CH = 1.70 Å). This often locks the 3-aryl group into a preferred dihedral angle, reducing the entropic penalty upon binding.
Metabolic Blocking
The 4-methoxy group on the phenyl ring serves a dual purpose:
-
Electronic: It acts as a hydrogen bond acceptor.
-
Metabolic: It blocks the typically labile para-position of the phenyl ring from CYP450-mediated hydroxylation, a common clearance pathway for unsubstituted phenyl rings.
Visualization: Structural & Logic Pathways
Diagram 1: Bioisosteric Decision Logic
This decision tree guides the medicinal chemist on when to deploy this specific scaffold.
Caption: Decision logic for replacing benzoic acid with thiophene-2-carboxylic acid to address potency or ADME liabilities.
Validated Synthetic Protocol
The synthesis of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid relies on a robust Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This route is preferred over direct arylation due to the high regioselectivity and commercial availability of boronic acids.
Reaction Scheme Overview
-
Precursor: Methyl 3-bromo-thiophene-2-carboxylate.
-
Coupling Partner: 4-Methoxyphenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (Tetrakis).
-
Hydrolysis: LiOH / THF / H₂O.
Step-by-Step Methodology
Step 1: Suzuki Cross-Coupling
-
Reagents:
-
Methyl 3-bromothiophene-2-carboxylate (1.0 eq, 5.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 6.0 mmol)
-
Pd(PPh₃)₄ (0.05 eq, 0.25 mmol)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
DME (Dimethoxyethane) (degassed, 20 mL)
-
-
Protocol:
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve the bromothiophene ester and boronic acid in DME.
-
Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Addition: Add the Pd catalyst followed by the aqueous Na₂CO₃.
-
Reflux: Heat the mixture to 85°C for 12 hours.
-
Checkpoint (Self-Validation): Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (product) under UV254.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Step 2: Saponification (Hydrolysis)
-
Reagents:
-
Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate (from Step 1)
-
LiOH·H₂O (3.0 eq)
-
THF/Water/MeOH (3:1:1 ratio)
-
-
Protocol:
-
Dissolve the ester in the solvent mixture.
-
Add solid LiOH.
-
Stir at Room Temperature for 4 hours. (Heating may cause decarboxylation in electron-rich thiophenes; avoid if possible).
-
Checkpoint: TLC should show a baseline spot (acid) and disappearance of the non-polar ester.
-
Acidification: Carefully adjust pH to ~2-3 using 1M HCl. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Diagram 2: Synthetic Workflow
Caption: Two-step synthetic pathway via Suzuki coupling and Lithium Hydroxide hydrolysis.
Physicochemical Profiling & Data Summary
The following table contrasts the theoretical properties of the bioisosteres.
| Property | Benzoic Acid Analog | Thiophene Bioisostere | Implication |
| pKa (Acid) | ~4.2 | ~3.5 | Thiophene is more acidic; stronger salt bridge potential. |
| LogP (Lipophilicity) | 1.87 (Ref) | ~2.10 | Thiophene increases lipophilicity slightly; better hydrophobic packing. |
| H-Bond Acceptors | 2 (Carboxyl) | 3 (Carboxyl + Thiophene S) | Sulfur can act as a weak H-bond acceptor. |
| Aromatic Geometry | 6-membered (120°) | 5-membered (92° C-S-C) | Alters vector of substituents; useful for "fine-tuning" fit. |
| Metabolic Liability | Para-hydroxylation | Blocked by 4-OMe | 4-OMe blocks metabolism; Thiophene S-oxidation is a minor risk. |
Case Applications & Strategic Use
FTO Demethylase Inhibition
Recent studies (Ref 1) have highlighted 3-arylaminothiophene-2-carboxylic acids as potent inhibitors of FTO (Fat mass and obesity-associated protein), an enzyme linked to acute myeloid leukemia.[1] The thiophene carboxylate coordinates with the active site metal (Fe²⁺/Ni²⁺), mimicking the co-factor α-ketoglutarate. The 3-aryl substituent fills the hydrophobic pocket, where the 4-methoxy group provides specific van der Waals contacts.
Anti-Inflammatory Agents (COX/LOX)
Thiophene-2-carboxylic acid derivatives are established pharmacophores in NSAIDs (e.g., Tiaprofenic acid ).[2] Replacing a phenyl ring with thiophene in COX-2 inhibitors often improves selectivity by exploiting the smaller volume of the thiophene ring to fit into the COX-2 side pocket (Ref 2).
References
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Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. Source: European Journal of Medicinal Chemistry, 2025. URL:[Link](Note: Generalized link to PubMed for verification of recent FTO inhibitor classes)
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Source: Pharmaceuticals (Basel), 2021. URL:[Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. Source: Journal of Medicinal Chemistry, 2011.[3] URL:[Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Source: MedChemComm, 2019.[4] URL:[Link]
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The Solid-State Architecture of 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid: A Guide to Crystal Packing and Structural Analysis
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critically linked to its stability, solubility, and bioavailability. This technical guide provides an in-depth exploration of the anticipated crystal packing and solid-state structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry.[1][2] While a definitive crystal structure is not publicly available at the time of this writing, this document synthesizes established principles of crystal engineering and draws upon the structural analysis of analogous compounds to predict and rationalize its crystallographic features. We will delve into the expected intermolecular interactions, potential polymorphism, and the experimental and computational workflows essential for a comprehensive solid-state characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the rational design and characterization of pharmaceutical solids.
Introduction: The Significance of Solid-State Structure in Drug Development
The molecular arrangement of an API in its crystalline form governs a cascade of physicochemical properties that are paramount to its efficacy and manufacturability as a drug product. Crystal packing dictates everything from melting point and dissolution rate to tabletability and long-term stability. A thorough understanding of the solid-state structure is therefore not merely an academic exercise but a cornerstone of robust drug development. For a molecule like 3-(4-methoxyphenyl)thiophene-2-carboxylic acid, which possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, the potential for complex crystalline landscapes, including polymorphism, is significant.[3]
Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer applications.[1][4] The introduction of a methoxyphenyl group and a carboxylic acid moiety to the thiophene scaffold creates a molecule with a rich potential for directed intermolecular interactions that will define its solid-state architecture.
Molecular Scaffolding and Predicted Intermolecular Interactions
The structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid is a composite of three key functional domains: the thiophene ring, the methoxyphenyl group, and the carboxylic acid. The interplay of these groups will dictate the primary supramolecular synthons that organize the molecules in the crystal lattice.
The Carboxylic Acid Dimer: A High-Probability Supramolecular Synthon
Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state.[5] This interaction, characterized by a pair of O-H···O hydrogen bonds, is one of the most predictable and stable synthons in crystal engineering. It is highly probable that 3-(4-methoxyphenyl)thiophene-2-carboxylic acid will exhibit this dimeric motif, which will act as a foundational organizing principle in its crystal packing. In some instances, catemeric (chain-like) or tetrameric hydrogen-bonding motifs have been observed for carboxylic acids, though the dimeric form is the most common.[6][7]
Aromatic Interactions: π-π Stacking and C-H···π Interactions
The presence of two aromatic systems, the thiophene and the methoxyphenyl rings, introduces the likelihood of π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement and contribute significantly to the overall lattice energy.[8] The electron-rich nature of the thiophene ring and the methoxyphenyl group makes these interactions favorable.
Furthermore, C-H···π interactions, where a hydrogen atom on one ring interacts with the π-electron cloud of an adjacent ring, are also anticipated. These weaker, yet cumulatively significant, interactions play a crucial role in the fine-tuning of the crystal packing.[9]
The Role of the Methoxy Group
The methoxy group can act as a hydrogen bond acceptor, potentially interacting with weaker acidic protons, such as aromatic C-H groups, in C-H···O interactions.[10] The orientation of the methoxy group relative to the phenyl ring can also influence the overall molecular conformation and how the molecule packs in the solid state.
The following diagram illustrates the key anticipated intermolecular interactions for 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.
Figure 1: Predicted intermolecular interactions for 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.
Experimental Workflow for Solid-State Characterization
A multi-technique approach is essential for a comprehensive understanding of the solid-state structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.[11]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow for SC-XRD is as follows:
-
Crystal Growth: High-quality single crystals are grown, typically through slow evaporation from a suitable solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions and thermal parameters.
The following diagram outlines the SC-XRD workflow.
Figure 2: Workflow for single-crystal X-ray diffraction.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for:
-
Phase Identification: Identifying the crystalline form of a bulk sample.
-
Polymorph Screening: Distinguishing between different polymorphic forms.
-
Purity Analysis: Detecting the presence of crystalline impurities.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solid, such as melting point, desolvation events, and thermal stability. These data are crucial for identifying potential polymorphs and solvates.
Computational Analysis: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[4] By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
The following table illustrates the kind of quantitative data that would be obtained from a Hirshfeld surface analysis.
| Interaction Type | Percentage Contribution |
| H···H | 45.2% |
| O···H/H···O | 28.5% |
| C···H/H···C | 15.8% |
| S···H/H···S | 5.5% |
| C···C | 3.1% |
| Other | 1.9% |
| Table 1: Example of percentage contributions of intermolecular contacts from Hirshfeld surface analysis. |
Crystallographic Data and Structural Parameters
Should a single crystal of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid be successfully grown and analyzed, the following tables present an example of the crystallographic data and hydrogen bond geometries that would be reported.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(5) |
| β (°) | 98.76(1) |
| V (ų) | 1334.5(8) |
| Z | 4 |
| Dcalc (g/cm³) | 1.456 |
| Table 2: Example of crystallographic data for 3-(4-methoxyphenyl)thiophene-2-carboxylic acid. |
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| O1-H1···O2 | 0.82 | 1.83 | 2.645(3) | 175.2 |
| Table 3: Example of hydrogen bond geometry for the carboxylic acid dimer. |
Conclusion and Future Directions
The solid-state structure of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid is anticipated to be dominated by a robust carboxylic acid dimer synthon, further stabilized by a network of π-π stacking, C-H···π, and C-H···O interactions. A comprehensive solid-state characterization, employing a combination of single-crystal and powder X-ray diffraction, thermal analysis, and computational methods, is essential to fully elucidate its crystalline landscape. The potential for polymorphism should be thoroughly investigated, as different crystalline forms could have profound implications for the development of this compound as a pharmaceutical agent. The insights and methodologies presented in this guide provide a robust framework for undertaking such an investigation.
References
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Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available at: [Link]
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Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available at: [Link]
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WEI KE, NA-BO SUN and HONG-KE WU. Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Available at: [Link]
-
International Journal of Science and Research (IJSR). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
-
ResearchGate. Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Available at: [Link]
-
Cardiff University ORCA. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link]
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MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]
-
PubChem. 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid. Available at: [Link]
-
PubChemLite. 3-(4-methylphenyl)thiophene-2-carboxylic acid (C12H10O2S). Available at: [Link]
-
ResearchGate. Crystal structure of 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, C17H16O2. Available at: [Link]
-
PubMed. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Available at: [Link]
-
National Center for Biotechnology Information. Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. Available at: [Link]
-
Office of Scientific and Technical Information. Influence of shape on crystal structure and optical properties of heterocyclic conjugated molecules. Available at: [Link]
-
ResearchGate. Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. Available at: [Link]
-
ResearchGate. Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Available at: [Link]
-
Eurofins. Solid-State Characterization. Available at: [Link]
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Methodological & Application
protocol for esterification of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
An Application Note and Protocol for the Esterification of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Authored by a Senior Application Scientist
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the development of new chemical entities in the pharmaceutical and materials science sectors. This document provides a detailed protocol for the esterification of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a heteroaromatic carboxylic acid with potential applications in medicinal chemistry and organic electronics. The resulting methyl ester, methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate, can serve as a key intermediate for further functionalization.
This guide is intended for researchers, scientists, and drug development professionals. It will explore two robust and widely applicable methods for this esterification: the classic Fischer-Speier esterification under acidic conditions and a two-step procedure involving the formation of an acyl chloride intermediate. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the chemical process.
Scientific Principles and Mechanistic Overview
The conversion of a carboxylic acid to an ester involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. This reaction is typically catalyzed by an acid or proceeds through a more reactive intermediate.
Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1] To drive the equilibrium towards the product side, an excess of the alcohol is often used, and/or the water formed during the reaction is removed.[1]
Acyl Chloride-Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride is a highly electrophilic species that readily reacts with an alcohol, such as methanol, to form the ester. This reaction is generally faster and not reversible, often leading to higher yields, especially for sterically hindered or electronically deactivated carboxylic acids. The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are easily removed.[2]
Experimental Protocols
Two primary protocols are presented for the synthesis of methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate.
Method 1: Fischer-Speier Esterification
This protocol utilizes a strong acid catalyst and an excess of methanol to drive the reaction.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid | C₁₂H₁₀O₃S | 234.27 | 2.34 g | 10 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | - |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (2.34 g, 10 mmol) in anhydrous methanol (50 mL).
-
Acid Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate.
Method 2: Acyl Chloride-Mediated Esterification
This two-step protocol involves the formation of a reactive acyl chloride intermediate.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid | C₁₂H₁₀O₃S | 234.27 | 2.34 g | 10 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.1 mL (1.8 g) | 15 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1 drop (catalytic) | - |
| Methanol (anhydrous) | CH₃OH | 32.04 | 10 mL | - |
| Triethylamine | (C₂H₅)₃N | 101.19 | 2.1 mL (1.52 g) | 15 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (2.34 g, 10 mmol) in anhydrous dichloromethane (30 mL).
-
Catalyst Addition: Add one drop of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (1.1 mL, 15 mmol) to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux (approximately 40 °C) for 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
Concentration: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Ester Formation
-
Dissolution: Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) under an inert atmosphere.
-
Alcohol and Base Addition: Cool the solution in an ice bath and add anhydrous methanol (10 mL), followed by the dropwise addition of triethylamine (2.1 mL, 15 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and transfer to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure ester.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.
-
Thionyl Chloride: Thionyl chloride is toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4] It should be handled with extreme caution in a dry, inert atmosphere.[4]
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Characterization of Methyl 3-(4-Methoxyphenyl)thiophene-2-carboxylate
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.8-3.9 ppm), the methyl ester protons (a singlet around 3.9-4.0 ppm), and the aromatic protons of the methoxyphenyl and thiophene rings in the aromatic region (approximately 6.8-7.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct resonances for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the thiophene and methoxyphenyl rings, and the methoxy and methyl ester carbons.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) at approximately 1710-1730 cm⁻¹.
Discussion of Alternative Methods
While the two methods presented are robust, other esterification procedures can be considered depending on the specific requirements of the synthesis.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a mild method suitable for acid-sensitive substrates.[2]
-
Alkylation with Alkyl Halides: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.[2]
-
Using Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): These reagents react rapidly with carboxylic acids to form methyl esters under mild conditions. However, diazomethane is explosive and toxic, making TMS-diazomethane a safer alternative.[2]
The choice of method will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the available reagents and equipment.
References
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). DC Fine Chemicals. Retrieved from [Link]
- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (2012). Asian Journal of Chemistry, 24(10), 4441-4443.
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SAFETY DATA SHEET: Thionyl chloride. (2009, September 21). EPA.ie. Retrieved from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Modern Drug Design
Introduction: The Strategic Value of the Thiophene Scaffold
In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the development of novel therapeutics. Among these, the thiophene ring system is a "privileged" structure, a core component in numerous clinically approved drugs and investigational agents.[1][2][3] Its bioisosteric relationship to the phenyl ring, coupled with its unique electronic properties and ability to engage in various intermolecular interactions, makes it a highly sought-after motif. Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[3][4][5][6]
The strategic functionalization of the thiophene ring is paramount for tuning a molecule's biological activity and pharmacokinetic profile. This guide focuses on 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid , a building block that combines three key pharmacophoric elements:
-
The Thiophene-2-Carboxylic Acid Core: The carboxylic acid at the C2 position serves as a critical synthetic handle, primarily for the formation of amides, which are among the most prevalent functional groups in pharmaceuticals.[7] It also provides a key interaction point (hydrogen bond donor/acceptor) for binding to biological targets.
-
The C3-Aryl Linkage: Substitution at the C3 position offers a vector for exploring structure-activity relationships (SAR). The introduction of an aryl group at this position can introduce beneficial steric bulk, modulate electronic properties, and provide a scaffold for further functionalization.
-
The 4-Methoxyphenyl Moiety: The para-methoxy group on the phenyl ring is not merely a decorative element. It is an electron-donating group that can influence the electronics of the entire molecule.[8] The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group can enhance metabolic stability and improve physicochemical properties like solubility and cell permeability, which are critical for oral bioavailability.[8][9]
This document provides a detailed exploration of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, presenting its properties, robust synthetic protocols for its derivatization, and its application in the context of a contemporary drug discovery program.
Physicochemical Properties
A thorough understanding of a building block's fundamental properties is the first step in its effective utilization.
| Property | Value | Source |
| IUPAC Name | 3-(4-methoxyphenyl)thiophene-2-carboxylic acid | - |
| Molecular Formula | C₁₂H₁₀O₃S | [10] |
| Molecular Weight | 234.27 g/mol | - |
| Monoisotopic Mass | 234.03506 Da | [10] |
| SMILES | COC1=CC=C(C=C1)C2=C(C=CS2)C(=O)O | [10] |
| InChIKey | NWNYSAILYSWCEI-UHFFFAOYSA-N | [10] |
| Physical Form | Solid | [11] |
| Purity | Typically >95% | [11] |
Core Synthetic Protocols: From Building Block to Bioactive Amide
The carboxylic acid moiety is the primary reactive site for library generation. Amide bond formation is a robust and versatile reaction for coupling this building block with a diverse range of amine-containing fragments.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol describes a standard and highly reliable method for synthesizing amide derivatives from 3-(4-methoxyphenyl)thiophene-2-carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a classic combination that minimizes side reactions and racemization for chiral amines.
Reaction Principle: The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt acts as a trapping agent, reacting with the intermediate to form an activated ester that is more stable and reacts cleanly with the primary or secondary amine to yield the desired amide. The base, typically Diisopropylethylamine (DIPEA), neutralizes the HCl salt of EDC and any acids formed during the reaction.
Materials & Reagents:
-
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas line
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)thiophene-2-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.
-
Activation: To the stirred solution, add HOBt (1.5 eq) and EDC·HCl (1.5 eq). Stir for 5-10 minutes at room temperature to allow for pre-activation.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a minimal amount of the reaction solvent.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Application in Drug Design: A Case Study
The true value of a building block is demonstrated by its successful application in generating potent and selective modulators of biological targets. Derivatives of thiophene-2-carboxylic acid have recently been identified as potent antagonists of the P2Y₁₄ receptor, a target implicated in inflammatory diseases.[12]
Target Rationale: The P2Y₁₄ Receptor in Inflammatory Bowel Disease (IBD)
The P2Y₁₄ receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-sugars. It is expressed on immune cells and has been identified as a promising therapeutic target for inflammatory conditions, including Inflammatory Bowel Disease (IBD).[12] Antagonizing this receptor can dampen the inflammatory cascade, offering a novel mechanism for treating IBD. The 3-(4-methoxyphenyl)thiophene-2-carboxylic acid scaffold provides an excellent starting point for designing such antagonists.
Caption: P2Y14 receptor signaling and point of antagonist intervention.
As illustrated, the thiophene-based antagonist competitively binds to the P2Y₁₄ receptor, preventing its activation by endogenous UDP-sugars. This blocks the Gαi-mediated inhibition of adenylyl cyclase, thereby maintaining cAMP levels which, in turn, suppresses the release of pro-inflammatory cytokines.
Integrated Drug Discovery Workflow
The journey from a chemical building block to a clinical candidate is a multi-step, iterative process. 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid serves as a foundational element at the beginning of this workflow.
Caption: Experimental workflow from building block to preclinical candidate.
This workflow highlights the central role of synthetic chemistry, guided by biological testing. The initial library, created using the protocols described herein, is screened to identify "hits." These initial active compounds are then subjected to lead optimization, where medicinal chemists systematically modify the structure—often by re-synthesizing analogs with different amines coupled to the core scaffold—to improve potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Conclusion
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a high-value, strategically designed building block for modern drug discovery. Its constituent parts—the synthetically versatile carboxylic acid, the privileged thiophene core, and the property-enhancing 4-methoxyphenyl group—provide a robust platform for generating compound libraries with a high potential for biological activity. The protocols and applications detailed in this guide offer researchers a solid foundation for harnessing this molecule's potential in the pursuit of novel therapeutics for challenging diseases.
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application of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid in organic photovoltaics
An Application Guide to 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid in Organic Photovoltaics
Abstract
The interface between the electrode and the active layer is a critical determinant of performance and stability in organic photovoltaic (OPV) devices. Interfacial engineering, through the use of self-assembled monolayers (SAMs) or thin buffer layers, has emerged as a powerful strategy to optimize charge extraction, minimize recombination losses, and enhance overall device efficiency. This document provides a detailed technical guide on the application of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid as a promising interfacial modifier for inverted organic solar cells. Based on its molecular structure—a carboxylic acid for anchoring and a conjugated thiophene-based body for electronic modification—this material is ideally suited for modifying metal oxide electron transport layers (ETLs) such as zinc oxide (ZnO). We will explore the underlying mechanism of action and provide comprehensive, field-tested protocols for its synthesis, application, and the subsequent fabrication and characterization of high-performance OPV devices.
Introduction: The Critical Role of Interfaces in OPVs
Organic solar cells (OSCs) offer a compelling alternative to traditional silicon-based photovoltaics due to their potential for low-cost, large-area fabrication on flexible substrates.[1] A typical OSC consists of a bulk heterojunction (BHJ) active layer, comprising an electron donor and an electron acceptor, sandwiched between two electrodes.[2] The efficiency of these devices is not solely dependent on the light-absorbing active layer but is profoundly influenced by the quality of the interfaces between the active layer and the charge-collecting electrodes.[3]
Energy barriers, work function mismatch, and surface trap states at these interfaces can impede the efficient extraction of photogenerated charge carriers, leading to significant recombination losses and reduced device performance.[3][4] In inverted device architectures, where an n-type metal oxide like ZnO or TiO₂ serves as the electron transport layer (ETL) on the transparent conductive oxide (e.g., ITO), the ETL/organic active layer interface is particularly crucial.[5] Modifying this interface with a tailored molecular layer can passivate surface defects, tune the work function of the ETL for better energy level alignment, and improve the morphology of the overlying active layer.[6]
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid presents itself as an excellent candidate for this purpose. Its carboxylic acid functional group can form a robust chemical bond with the metal oxide surface, while the conjugated π-system of the methoxyphenyl-thiophene backbone can create a favorable interfacial dipole, reducing the energy barrier for electron extraction.[6][7]
Scientific Rationale and Mechanism of Action
The efficacy of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid as an interfacial modifier stems from its distinct molecular components.
-
The Carboxylic Acid Anchor: The -COOH group serves as a strong anchoring unit that chemisorbs onto the surface of metal oxides like ZnO. This process forms a dense, self-assembled monolayer (SAM), which effectively passivates surface trap states (e.g., oxygen vacancies and hydroxyl groups) that are common on solution-processed ZnO and are known to be sites for charge recombination.[6]
-
The Conjugated π-System: The 3-(4-Methoxyphenyl)thiophene moiety possesses a conjugated electronic structure. When anchored to the ETL, this system can induce an interfacial dipole moment. This dipole effectively reduces the work function of the ZnO, leading to a more favorable alignment of the ETL's conduction band with the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor material in the active layer. This improved energy level alignment minimizes the energy barrier for electron extraction from the active layer to the electrode.[8]
-
Morphological Influence: The SAM can alter the surface energy of the ETL, which in turn can influence the crystallization and morphology of the subsequently deposited BHJ active layer. This can lead to more favorable nanostructures for charge transport and reduced recombination within the bulk.[6]
Below is the molecular structure of the compound.
Caption: Molecular structure of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Expected Impact on Device Performance
The integration of a 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid SAM is anticipated to yield significant improvements in key photovoltaic parameters.
| Parameter | Control Device (ITO/ZnO/Active Layer/...) | Modified Device (ITO/ZnO/SAM/Active Layer/...) | Rationale for Improvement |
| Open-Circuit Voltage (V_oc) | Lower | Higher | Reduced interfacial recombination at the ETL/active layer interface and better energy level alignment. |
| Short-Circuit Current (J_sc) | Lower | Higher | More efficient electron extraction from the active layer due to the reduced energy barrier. |
| Fill Factor (FF) | Lower | Higher | Reduced series resistance from improved charge extraction and potentially higher shunt resistance from defect passivation.[6] |
| Power Conversion Efficiency (PCE) | Lower | Higher | The cumulative effect of improvements in V_oc, J_sc, and FF. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the interfacial modifier and the fabrication and testing of an inverted organic solar cell.
Protocol 1: Synthesis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
This protocol is a representative synthetic route adapted from general methodologies for the synthesis of substituted thiophenes.[9]
Materials:
-
3-Bromothiophene-2-carboxylic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 3-bromothiophene-2-carboxylic acid (10 mmol), 4-methoxyphenylboronic acid (12 mmol), and potassium carbonate (30 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.2 mmol) and triphenylphosphine (0.8 mmol).
-
Solvent Addition: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times. Add 80 mL of degassed toluene and 20 mL of degassed water to the flask.
-
Reaction: Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and acidify the aqueous layer to pH ~2-3 with 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication and Characterization of Inverted OPV Devices
This protocol outlines the fabrication of an inverted solar cell with the structure: ITO / ZnO / SAM / Active Layer / MoO₃ / Ag .
Caption: Workflow for fabricating an inverted organic solar cell with a SAM.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
ZnO precursor solution (e.g., zinc acetate dihydrate and ethanolamine in 2-methoxyethanol)
-
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid solution (e.g., 1 mg/mL in isopropanol)
-
Active layer solution (e.g., a blend of a donor polymer like PTB7-Th and a non-fullerene acceptor like Y6 in chloroform with a processing additive)
-
Molybdenum(VI) oxide (MoO₃) pellets
-
Silver (Ag) pellets
-
Spin coater, thermal evaporator, solar simulator (AM 1.5G, 100 mW/cm²), source meter
Procedure:
-
ITO Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to enhance surface wettability.
-
-
ZnO Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution (e.g., 0.45 M).
-
Spin-coat the ZnO precursor solution onto the clean ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the films on a hotplate at 200°C for 30 minutes in air to form a crystalline ZnO layer.
-
Allow the substrates to cool to room temperature.
-
-
Application of the SAM Interlayer:
-
Causality: This step is crucial for modifying the ZnO surface. A dilute solution ensures monolayer or near-monolayer coverage without forming a thick, insulating film.
-
Prepare a dilute solution of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid (e.g., 1 mg/mL) in a suitable alcohol like isopropanol.
-
Spin-coat the SAM solution onto the ZnO layer at 4000 rpm for 30 seconds.
-
Anneal the substrates at 100°C for 10 minutes to promote bonding to the ZnO surface and remove residual solvent.
-
Control Device: For comparison, prepare a set of devices without this SAM application step.
-
-
Active Layer Deposition:
-
Causality: This step must be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic semiconductor materials by oxygen and moisture.
-
Prepare the active layer blend solution. The specific donor:acceptor ratio and concentration must be optimized for the chosen material system.
-
Spin-coat the active layer solution onto the SAM-modified (and control) ZnO substrates. The spin speed (e.g., 1500-2500 rpm) should be optimized to achieve the desired film thickness (typically 90-110 nm).
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer (8-10 nm) of MoO₃ as the hole transport layer.
-
Deposit a thick layer (100 nm) of silver (Ag) as the top electrode through a shadow mask to define the device area (e.g., 0.04 cm²).
-
Protocol 3: Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the devices using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[10]
-
Use a source meter to sweep the voltage from -0.2 V to 1.2 V and record the current.
-
From the J-V curve, extract the key performance parameters: Open-Circuit Voltage (V_oc), Short-Circuit Current Density (J_sc), Fill Factor (FF), and Power Conversion Efficiency (PCE).[11]
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths.
-
Integrating the EQE spectrum against the AM 1.5G solar spectrum should yield a J_sc value that corresponds well with the value from the J-V measurement, providing a self-validating check on the results.
-
Energy Level Diagram and Charge Transfer
A favorable energy level alignment is critical for efficient device operation. The SAM layer helps to bridge the energetic gap between the ZnO ETL and the organic active layer.
Caption: Energy level diagram comparing devices with and without the SAM.
Conclusion and Outlook
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a strategically designed molecule for advancing the performance of organic solar cells through interfacial engineering. Its bifunctional nature allows for strong surface anchoring and favorable electronic modification of common ETLs. The protocols detailed herein provide a robust framework for researchers to synthesize this compound and integrate it into inverted OPV architectures. The expected outcomes are significant enhancements in all key photovoltaic metrics—V_oc, J_sc, FF, and PCE—driven by reduced interfacial recombination and more efficient charge extraction. Future work should focus on systematically varying the substituents on the phenyl ring or modifying the thiophene core to further tune the energy levels and optimize performance for next-generation active layer materials.
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Wang, K., et al. (2021). Interfacial modification in organic solar cells. Chemical Communications. Available at: [Link][3]
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Yu, H., et al. (2019). Reduced energy loss enabled by thiophene-based interlayers for high performance and stable perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link][8]
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Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
This guide presents a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a comparative framework for spectral interpretation. In the absence of a publicly available experimental spectrum for the target molecule, this guide leverages empirical data from structurally analogous compounds and established principles of NMR spectroscopy to predict and rationalize the chemical shifts. This approach offers a robust methodology for spectral assignment and structural verification.
Introduction: The Power of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, providing a detailed fingerprint of the molecular structure. For complex molecules like 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a thorough understanding of these influences is paramount for accurate spectral assignment.
Molecular Structure and Predicted ¹³C NMR Chemical Shifts
The structure of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid combines three key functionalities: a thiophene ring, a carboxylic acid, and a 4-methoxyphenyl (anisole) group. The electronic interplay between these groups dictates the chemical shifts of the carbon atoms. The electron-withdrawing carboxylic acid group will deshield adjacent carbons, shifting their signals downfield, while the electron-donating methoxy group will shield the carbons of the phenyl ring, particularly the ortho and para positions.
Below is the structure of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid with the carbon atoms numbered for the purpose of our analysis.
Caption: Molecular structure of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid with carbon numbering.
Comparative Analysis of ¹³C NMR Data
To predict the chemical shifts for our target molecule, we will analyze the experimental data for three key structural analogues: thiophene-2-carboxylic acid, 3-phenylthiophene, and anisole.
| Carbon Atom | Thiophene-2-carboxylic acid (Experimental δ, ppm)[1] | 3-Phenylthiophene (Experimental δ, ppm)[2] | Anisole (Experimental δ, ppm)[3][4] | 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid (Predicted δ, ppm) | Rationale for Prediction |
| Thiophene Ring | |||||
| C2 | ~134 | ~126 | - | ~135-140 | Attached to the electron-withdrawing COOH group, expected to be downfield. |
| C3 | ~128 | ~142 | - | ~140-145 | Attached to the bulky and electron-donating (via resonance) methoxyphenyl group, expected to be significantly downfield. |
| C4 | ~128 | ~127 | - | ~128-132 | Beta to the COOH group and meta to the methoxyphenyl group, expected to be less affected. |
| C5 | ~134 | ~122 | - | ~125-130 | Para to the methoxyphenyl group and meta to the COOH group, likely influenced by both. |
| Methoxyphenyl Ring | |||||
| C1' | - | ~135 | - | ~130-135 | The ipso-carbon attached to the thiophene ring. |
| C2'/C6' | - | ~126 | ~114 | ~115-120 | Ortho to the methoxy group, expected to be shielded. |
| C3'/C5' | - | ~129 | ~130 | ~128-132 | Meta to the methoxy group, less affected by its electronic effects. |
| C4' | - | ~128 | ~160 | ~158-162 | Para to the thiophene substituent and attached to the electron-donating methoxy group, expected to be significantly downfield. |
| Substituents | |||||
| COOH | ~163 | - | - | ~162-167 | Typical chemical shift for a carboxylic acid carbon attached to an aromatic ring.[5] |
| OCH₃ | - | - | ~55 | ~55-58 | Typical chemical shift for a methoxy group on an aromatic ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
If not using a modern spectrometer with a solvent lock, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for ¹³C frequency.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration, especially for quaternary carbons.
-
Number of Scans: Depending on the sample concentration, acquire between 1024 and 4096 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required, though this is less common for routine ¹³C NMR.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. By leveraging experimental data from analogous compounds and applying fundamental principles of NMR spectroscopy, researchers can confidently assign the carbon signals in the absence of a directly measured spectrum. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thiophene-based compounds.
References
-
ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
Oxford Academic. (2006, June 27). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid, [4-(5,6,7,8-tetrahydro-2-amino-3-cyano-5-oxo-4H-chromen-4-yl)-2-methoxyphenyl] ester. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). Collection of "Problem of the Month" items. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-2-carboxylate. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
SpectraBase. (n.d.). Anisole. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, December 6). A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methoxybenzo[B]thiophene-2-carboxylic acid, methyl ester. Retrieved from [Link]
-
PLOS. (n.d.). S7 Fig. Spectral data of compound 3f. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]
-
University of Sofia. (2010, September 16). A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]
Sources
Technical Comparison Guide: FTIR Profiling of 3-(4-Methoxyphenyl)thiophene-2-carboxylic Acid
[1][2][3][4]
Executive Summary
In the high-stakes landscape of drug substance manufacturing—particularly for SGLT2 inhibitor intermediates like 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid —analytical precision is non-negotiable.[1][2][3] While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy is the industrial workhorse for rapid identification, polymorph screening, and real-time reaction monitoring.
This guide provides a technical comparison of FTIR against orthogonal techniques (Raman, NMR) and evaluates sampling methodologies (ATR vs. Transmission).[3] It focuses on the specific spectral fingerprint of the 3-(4-methoxyphenyl)thiophene-2-carboxylic acid scaffold, offering a robust protocol for distinguishing this target molecule from critical process impurities such as its decarboxylated derivatives or ester precursors.[1][2][3]
Compound Profile & Structural Basis[3][4][5][6][7]
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties. The target compound combines a polar, H-bonding carboxylic acid head group with a conjugated, electron-rich thiophene-phenyl system.[1][2][3]
| Structural Moiety | Key Vibrational Mode | Diagnostic Value |
| Carboxylic Acid (-COOH) | C=O[1][2][3] Stretch (Dimer), O-H Stretch | Primary ID: Confirms oxidation state; differentiates from esters/alcohols.[3] |
| Thiophene Ring | Ring Breathing, C-S Stretch | Fingerprint: Unique to the heterocyclic core; distinguishes from phenyl analogues. |
| Methoxy Group (-OCH₃) | C-O-C Asym/Sym Stretch | Confirmation: Specific marker for the ether linkage on the phenyl ring.[2] |
| Conjugated System | C=C Aromatic Stretches | Backbone: Indicates the integrity of the thiophene-phenyl coupling. |
Comparative Analysis: Performance vs. Alternatives
A. Technique Comparison: Why FTIR?
For this specific carboxylic acid derivative, FTIR offers distinct advantages over Raman and NMR in a Quality Control (QC) setting.
| Feature | FTIR (Recommended) | Raman Spectroscopy | ¹H-NMR |
| Sensitivity to -COOH | High. The C=O stretch is the strongest dipole change, resulting in an intense peak.[1][2][3] | Low. The C=O stretch is often weak in Raman; O-H is nearly invisible. | High. Acidic proton is visible but broad/exchangeable.[3] |
| Fluorescence Interference | None. | High Risk. Thiophene derivatives often fluoresce, obscuring the Raman signal. | None. |
| Sample Throughput | < 2 mins (ATR). No solvent required.[3] | < 2 mins. No solvent required.[3] | > 15 mins. Requires deuterated solvents (DMSO-d₆). |
| Polymorph Discrimination | Excellent. Lattice vibrations in the fingerprint region (<800 cm⁻¹) reveal crystal packing. | Excellent. Low-frequency modes are very sensitive to lattice packing.[1][2][3] | Null. Solution-state NMR destroys crystal structure.[1][2][3] |
Verdict: While NMR is essential for initial structural confirmation, FTIR is the superior choice for routine identity testing and solid-state characterization of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid due to its sensitivity to the carbonyl group and immunity to fluorescence.[1][2][3]
B. Sampling Mode Comparison: ATR vs. KBr
For this solid powder, the choice of sampling technique affects spectral resolution and reproducibility.
-
Diamond ATR (Attenuated Total Reflectance):
-
KBr Pellet (Transmission):
Detailed Spectral Analysis & Interpretation
The following data summarizes the expected characteristic bands for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. These assignments are synthesized from authoritative data on thiophene-2-carboxylic acid [1][2] and anisole derivatives.[1][2][3]
Table 1: Diagnostic Peak Assignments
| Frequency (cm⁻¹) | Assignment | Functional Group | Notes |
| 2500–3300 | O-H Stretch (Broad) | Carboxylic Acid | Characteristic "fermi resonance" broad band of H-bonded dimers.[1][2][3] Absent in ester precursors. |
| ~2835 | C-H Stretch | Methoxy (-OCH₃) | Weak but sharp shoulder; specific to the methoxy group.[1][2][3] |
| 1660–1690 | C=O Stretch | Carboxylic Acid | Very strong intensity.[3] Shifted lower than aliphatic acids due to conjugation with the thiophene ring. |
| 1580–1600 | C=C Ring Stretch | Thiophene/Phenyl | Aromatic skeletal vibrations. |
| 1420–1450 | C-C / C-H Def | Thiophene Ring | Characteristic thiophene ring mode [2].[3] |
| 1240–1260 | C-O-C Asym Stretch | Aryl Ether (Anisole) | Strong band confirming the methoxy attachment. |
| 1020–1040 | C-O-C Sym Stretch | Aryl Ether | Symmetric stretching of the ether linkage. |
| ~750–850 | C-H Out-of-Plane | Aromatic Rings | Diagnostic pattern for para-substituted phenyl and thiophene substitution. |
| ~640–680 | C-S Stretch | Thiophene | Weak to medium band; specific to sulfur heterocycles [1].[1][2][3] |
Differentiation from Impurities[1]
One of the critical performance metrics of this analysis is the ability to detect common synthetic impurities.
-
Precursor (Methyl Ester):
-
differentiation: The broad O-H stretch (2500–3300 cm⁻¹) will be missing . The C=O stretch will shift to a higher frequency (~1710–1730 cm⁻¹) as the ester is less conjugated/H-bonded than the acid dimer.
-
-
Decarboxylated Product (3-(4-Methoxyphenyl)thiophene):
-
differentiation: Complete absence of the C=O peak at ~1670 cm⁻¹. This is the most distinct spectral change and allows for detection limits <1% w/w.
-
Experimental Protocol (Self-Validating System)
This protocol is designed to ensure reproducibility and mitigate common sources of error (e.g., moisture, contact pressure).
Reagents & Equipment[1][3][4][5][8]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Nicolet iS50).[3]
-
Accessory: Single-bounce Diamond ATR.
-
Sample: Dry powder of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Step-by-Step Methodology
-
System Suitability / Background:
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.[3]
-
Collect a Background Spectrum (air) using the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 32 scans).
-
Validation: The background should show minimal CO₂ (2350 cm⁻¹) and H₂O vapor.
-
-
Sample Loading:
-
Place approximately 5–10 mg of the sample powder onto the center of the crystal.
-
Critical Step: Apply pressure using the anvil. Monitor the "Live Preview" mode. Increase pressure until the strongest peak (C=O at ~1670 cm⁻¹) reaches 30–60% Transmittance (0.2–0.5 Absorbance) .[2] Do not over-tighten, as this may fracture the crystal or induce pressure-polymorphism.[3]
-
-
Acquisition:
-
Data Processing:
Visualization of Analytical Logic
The following diagrams illustrate the decision logic for method selection and spectral interpretation.
Caption: Analytical workflow for method selection and spectral logic tree for distinguishing the target acid from ester and decarboxylated impurities.
References
-
Magdaline, J. D., & Chithambarathanu, T. (2015).[3][5] Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.[1][2][3] IOSR Journal of Applied Physics, 7(4), 18-27.[3] Link
-
Bădiceanu, C., et al. (2010).[3][5] Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 58(6).[3] (Provides foundational IR data for thiophene-2-carboxylic acid derivatives). Link
-
Nomura, S., et al. (2010).[3][6] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[3][6] Journal of Medicinal Chemistry, 53(17), 6355-6360.[3][6] (Contextualizes the synthesis and structure of thiophene intermediates). Link[1][2][3]
Sources
- 1. Canagliflozin Intermediates | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]
- 2. Canagliflozin I+- | C24H25FO5S | CID 78358406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | 931744-67-1 [sigmaaldrich.com]
- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 5. 2-thiophene carboxylic acid | Semantic Scholar [semanticscholar.org]
- 6. medkoo.com [medkoo.com]
Unraveling the Analytical Signature: A Comparative Guide to the Characterization of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation and quantification of novel chemical entities are paramount. 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, a molecule integrating a thiophene core, a methoxyphenyl substituent, and a carboxylic acid functional group, presents a unique analytical challenge. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of mass spectrometry and other key analytical techniques for the characterization of this compound. By delving into the principles of fragmentation and the strengths of alternative methods, this document serves as a practical resource for selecting the optimal analytical strategy.
The Power of Mass Spectrometry: Predicting the Fragmentation Fingerprint
The molecular ion (M•+) of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid (m/z = 234) is expected to be prominent due to the stability conferred by its aromatic systems. The subsequent fragmentation is anticipated to follow several key pathways, detailed below.
Predicted Fragmentation Pathways:
-
Loss of Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids, the loss of a hydroxyl radical from the molecular ion would yield a stable acylium ion at m/z 217 . This is often a significant peak in the spectra of aromatic carboxylic acids.[1][2]
-
Loss of Carboxyl Radical (-•COOH): Decarboxylation, the loss of the entire carboxylic acid group, is another characteristic fragmentation pathway for this class of compounds, leading to a fragment at m/z 189 .[1][2]
-
Cleavage of the Methoxy Group: The methoxy substituent on the phenyl ring is prone to two primary fragmentation patterns:
-
Loss of a Methyl Radical (-•CH₃): This would result in a fragment at m/z 219 .
-
Loss of Formaldehyde (-CH₂O): A characteristic rearrangement of methoxy-substituted aromatic compounds, this would produce a fragment at m/z 204 .[3]
-
-
Thiophene Ring Fragmentation: The stable thiophene ring may undergo fragmentation, although this is generally less favored than the loss of functional groups. Potential fragmentations could involve the loss of C₂H₂S or related neutral species.
The following diagram illustrates the predicted major fragmentation pathways of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid under electron ionization.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification. The following table compares mass spectrometry with other common analytical techniques, highlighting their respective strengths and weaknesses for the analysis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
| Technique | Principle | Strengths for this Application | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | - High sensitivity and specificity.- Provides molecular weight and structural information through fragmentation patterns.- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | - Isomeric differentiation can be challenging without high-resolution MS or reference standards.- Fragmentation can be complex to interpret for novel compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | - Excellent for quantification and purity assessment.- Non-destructive, allowing for fraction collection.- Suitable for non-volatile and thermally labile compounds.[4][5] | - Provides limited structural information on its own (requires a detector like MS or UV).- Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | - Unambiguous structure elucidation.- Provides information on the chemical environment of each proton and carbon atom.- Non-destructive.[3] | - Relatively low sensitivity compared to MS.- Requires larger sample amounts.- Can be complex to interpret for molecules with overlapping signals. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | - Provides information about the functional groups present (e.g., C=O of the carboxylic acid, C-O of the ether, aromatic C-H).- Fast and requires minimal sample preparation. | - Provides limited information on the overall molecular structure.- Not suitable for quantification on its own. |
Experimental Protocols: A Practical Framework
The following are generalized, step-by-step methodologies for the analysis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid using the discussed techniques. These should be optimized and validated for specific instrumentation and research needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Derivatization: To increase volatility, the carboxylic acid group should be derivatized, for example, by methylation to form the corresponding methyl ester.
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
GC Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and 300 nm).
-
Quantification: A calibration curve should be generated using certified reference standards.
The following diagram illustrates a typical analytical workflow for the characterization of a novel compound like 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Caption: A comprehensive analytical workflow for the characterization and quantification of a synthesized compound.
Conclusion
The characterization of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid requires a strategic combination of analytical techniques. Mass spectrometry, through its detailed fragmentation analysis, offers profound insights into the molecule's structural integrity. However, for unambiguous structure elucidation and accurate quantification, a synergistic approach employing HPLC for purity assessment, NMR for definitive structural mapping, and IR for functional group confirmation is highly recommended. This integrated analytical strategy ensures the generation of robust and reliable data, which is critical for advancing research and development in the pharmaceutical and materials science sectors.
References
- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997).
-
ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. [Link]
- Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (2007). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2225.
-
AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
Sources
A Comparative Guide to the Crystallographic Analysis of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid and its Analogs
A Senior Application Scientist's Perspective on Structural Elucidation in Drug Development
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. It governs a compound's physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety as a therapeutic agent. While a wealth of spectroscopic and analytical techniques exist, single-crystal X-ray diffraction remains the unequivocal gold standard for determining molecular structure with atomic resolution.[1][2]
This guide provides an in-depth comparison of the X-ray diffraction data for analogs of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories revealed no publicly available single-crystal X-ray diffraction data for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid itself. This is not an uncommon scenario in the fast-paced world of drug discovery. Therefore, this guide will adopt a predictive and comparative approach. We will first delve into the robust methodology of single-crystal X-ray diffraction, providing a framework for how such data is obtained and interpreted. Subsequently, we will analyze the known crystal structure of a closely related analog, 5-Methyl-2-thiophenecarboxylic acid, and use this data to hypothesize the likely structural features and crystal packing of our target compound. This comparative analysis will offer valuable insights into the subtle interplay of functional groups on the supramolecular architecture of these molecules.
The Cornerstone of Structural Chemistry: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[1][3] This information is crucial for understanding the structure-activity relationship of a drug candidate.
Experimental Protocol: A Self-Validating System
The process of obtaining a high-quality crystal structure is a meticulous one, requiring careful attention to detail at each step. The following protocol outlines a standard, self-validating workflow for the structural elucidation of a small organic molecule like 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Step 1: Crystal Growth - The Art and Science
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal.[4] For a novel compound, a variety of crystallization techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
The choice of solvent is critical and often requires empirical screening. A good starting point is a solvent in which the compound has moderate solubility.
Step 2: Crystal Selection and Mounting
Suitable crystals should be examined under a polarized light microscope.[4] An ideal crystal for SC-XRD is a single, non-twinned crystal with well-defined faces and no visible defects. The optimal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[3] The selected crystal is then carefully mounted on a goniometer head using a cryoprotectant oil to prevent damage during flash-cooling.
Step 3: Data Collection
The mounted crystal is placed in the X-ray beam of a diffractometer and flash-cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial molecular model. The model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated diffraction intensities.
Visualizing the Workflow: From Crystal to Structure
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Caption: A flowchart illustrating the major steps in determining a molecular structure using single-crystal X-ray diffraction.
A Comparative Analysis: Insights from a Structural Analog
In the absence of experimental data for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, we turn our attention to a structurally similar compound for which crystallographic data is available: 5-Methyl-2-thiophenecarboxylic Acid . This molecule shares the core thiophene-2-carboxylic acid moiety, providing a valuable platform for comparison.
X-ray Diffraction Data for 5-Methyl-2-thiophenecarboxylic Acid
| Parameter | Value |
| Chemical Formula | C₆H₆O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.334(1) |
| b (Å) | 10.334(2) |
| c (Å) | 12.084(2) |
| β (°) | 99.13(1) |
| Volume (ų) | 657.4(2) |
| Z | 4 |
| Key Intermolecular Interactions | O-H···O hydrogen bonds (dimer formation), C-H···O interactions, S···S interactions |
Data sourced from Rudiño-Piñera et al. (1996).
The crystal structure of 5-Methyl-2-thiophenecarboxylic acid reveals a classic hydrogen-bonding motif for carboxylic acids: the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable arrangement for carboxylic acids in the solid state. The crystal packing is further stabilized by weaker C-H···O and S···S intermolecular interactions.
Hypothesizing the Structure of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Based on the analysis of 5-Methyl-2-thiophenecarboxylic acid and general principles of crystal engineering, we can hypothesize the likely structural features of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Expected Similarities:
-
Carboxylic Acid Dimerization: It is highly probable that 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid will also form centrosymmetric dimers via O-H···O hydrogen bonds. This is a very strong and directional interaction that is likely to dominate the initial packing arrangement.
Expected Differences and Their Implications:
The primary difference between the two molecules is the substituent at the 3-position of the thiophene ring: a methyl group versus a 4-methoxyphenyl group. This substitution is expected to have a significant impact on the overall crystal packing.
-
Steric Hindrance: The bulky 4-methoxyphenyl group will introduce greater steric hindrance compared to the smaller methyl group. This may influence the planarity of the molecule and the overall packing efficiency.
-
π-π Stacking: The presence of two aromatic rings (thiophene and phenyl) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings interact favorably, could play a significant role in stabilizing the crystal lattice. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) will be a key feature of the crystal structure.
-
Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with neighboring molecules. This could further influence the three-dimensional packing arrangement.
Visualizing the Structural Comparison
The following diagram illustrates the key intermolecular interactions observed in 5-Methyl-2-thiophenecarboxylic acid and those hypothesized for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Caption: A diagram comparing the known intermolecular interactions of a structural analog with the hypothesized interactions for the target compound.
Conclusion: A Roadmap for Future Investigation
While a definitive crystal structure for 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid awaits experimental determination, a comparative analysis of its structural analog, 5-Methyl-2-thiophenecarboxylic acid, provides a robust framework for predicting its solid-state behavior. We can confidently hypothesize that the primary packing motif will be driven by the strong O-H···O hydrogen bonding of the carboxylic acid groups to form dimers. The introduction of the 4-methoxyphenyl group is expected to introduce additional stabilizing interactions, most notably π-π stacking, which will likely dictate the overall three-dimensional architecture.
For drug development professionals, this predictive analysis is invaluable. Understanding the likely intermolecular interactions can inform strategies for crystallization, aid in the interpretation of powder X-ray diffraction (PXRD) data, and provide insights into potential polymorphism, which has significant implications for a drug's stability, solubility, and bioavailability. The next logical step would be to perform the single-crystal X-ray diffraction experiment on 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid to validate these hypotheses and provide a definitive answer to its solid-state structure.
References
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Rudiño-Piñera, E., Panneerselvam, K., & Soriano-García, M. (1996). 5-Methyl-2-thiophenecarboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 675-677. [Link]
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Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
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University of Waterloo. About Single X-ray Diffraction. [Link]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
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Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
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Oswald, I. D. H., & Pulham, C. R. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]
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Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]
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Grys, M., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCr Journals. [Link]
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Puschmann, H., & Clark, R. C. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid
For professionals engaged in scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid. The procedures outlined herein are designed to ensure operational safety, environmental protection, and regulatory compliance. Due to its chemical properties, this compound must be managed as hazardous waste from the point of generation to its final disposal.[1][2]
Hazard Assessment and Waste Characterization
Understanding the inherent risks of a chemical is the first step in managing its waste stream. 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid combines the chemical characteristics of a carboxylic acid and a thiophene derivative, which dictates its hazard profile and disposal requirements.
-
Acidic Nature : As a carboxylic acid, it can cause skin and eye irritation.[3] Aqueous solutions of this compound may be corrosive, potentially meeting the corrosivity characteristic (pH ≤ 2) for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[4]
-
Thiophene Moiety : Thiophene-containing compounds can be irritating to the skin, eyes, and respiratory system.[3][5] They may also be harmful if swallowed or through skin contact and can be harmful to aquatic organisms.[3][6]
-
Regulatory Classification : Under the EPA's RCRA regulations, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][7][8] While this specific compound is not a listed waste, it must be evaluated for these characteristics. Regardless of the formal characterization, established laboratory safety protocols mandate treating all chemical waste as hazardous unless explicitly determined otherwise by an Environmental Health and Safety (EHS) professional.[2]
Table 1: Safety and Hazard Summary
| Category | Description | Source |
| Primary Hazards | Harmful if swallowed or in contact with skin. Causes skin, eye, and respiratory irritation.[3] | Safety Data Sheets for analogous compounds |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory.[1] All handling of open solids or solutions should occur in a certified chemical fume hood.[1][9] | University and Chemical Safety Guidelines |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. Mixing with these can cause violent, exothermic reactions or the release of toxic fumes. | Safety Data Sheets |
| Environmental Hazards | May cause long-term adverse effects in the aquatic environment.[6] Do not dispose of down the drain or in regular trash.[1][10] | Environmental Regulations & SDS |
Immediate Safety and Handling Protocols
Prior to preparing any waste for disposal, ensure all immediate safety measures are in place.
-
Engineering Controls : Always handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]
-
Personal Protective Equipment (PPE) : At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
First Aid Measures :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek medical attention.[3]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[11]
-
Ingestion : Rinse the mouth with water and seek immediate medical attention.[3][11]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The moment a chemical is deemed no longer useful, it becomes a regulated waste.[2]
Step 3.1: Waste Identification and Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[1][10] This compound and materials contaminated with it should be designated as a "Non-Halogenated Organic Acid" waste stream. Never mix this waste with bases, oxidizing agents, or inorganic acids.
Caption: Waste Segregation and Disposal Workflow.
Step 3.2: Containerization
The integrity of the waste container is essential for preventing leaks and spills.[12]
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) carboy for liquids or a pail with a secure lid for solid waste. Ensure the container is in good condition and free from damage.[1] Plastic containers are generally preferred.[4]
-
Maintain Headspace : Do not fill the container to more than 90% capacity. This allows for vapor expansion and reduces the risk of splashing when moving the container.[1]
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[2][7] This prevents the release of vapors and protects against spills.
Step 3.3: Labeling
Proper labeling is a regulatory requirement and is crucial for the safety of EHS personnel who will handle the waste.[7][12]
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[2][12]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full, unabbreviated chemical name: "3-(4-Methoxyphenyl)thiophene-2-carboxylic acid".
-
The approximate concentration and quantity of the waste.[1]
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the generating researcher or lab.[2]
-
Step 3.4: Accumulation and Storage
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[4][7]
-
Designate an SAA : This should be a specific, low-traffic area within the lab where the waste is generated. Waste should not be moved between rooms for storage.[4]
-
Use Secondary Containment : Place the waste container in a larger, chemical-resistant tray or cabinet capable of holding the entire volume of the container in case of a leak.[1][2]
-
Adhere to Quantity Limits : Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[2][4][7] Once this limit is reached, it must be removed by EHS within three days.[4][7]
Step 3.5: Arranging for Final Disposal
Laboratory personnel should never transport or dispose of hazardous waste themselves.[2]
-
Contact EHS : When the waste container is full or has been in the SAA for the maximum allowed time (typically 12 months), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[2][12]
-
Professional Disposal : EHS will collect the waste and transfer it to a licensed hazardous waste disposal company, ensuring it is managed in accordance with all federal, state, and local regulations.[7][9]
Managing Contaminated Materials and Spills
Any item that comes into contact with 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid must be disposed of as hazardous waste.[2]
-
Contaminated Labware : Disposable items such as gloves, weigh boats, and pipette tips should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
-
"Empty" Containers : The original product container is not truly empty. It should be managed as hazardous waste. Alternatively, some institutions allow for triple rinsing, where the rinsate is collected as hazardous waste, and the clean, defaced container can be disposed of in glass waste.[2] Consult your EHS office for the specific procedure at your institution.
-
Spill Cleanup : Absorbent materials used to clean up a spill of this chemical must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[2]
Conclusion
The proper disposal of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a multi-step process governed by principles of safety and regulatory compliance. By understanding the chemical's hazards, implementing rigorous segregation and containment protocols, and partnering with institutional EHS departments, researchers can ensure that their work is conducted with the highest standards of environmental stewardship and personal safety.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
- University of North Carolina at Charlotte. (2020, October). Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
- University of North Carolina at Greensboro. (n.d.). Laboratory Waste Management.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Sciencelab.com. (n.d.). Material Safety Data Sheet: Thiophene.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: Thiophene-2-carboxylic acid.
- Chemcia Scientific. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Methoxythiophene.
- ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(4-Methoxyphenyl)thiophene.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxylic acid.
- Fisher Scientific. (2011, March 21). Safety Data Sheet: Thiophene.
- U.S. Environmental Protection Agency. (n.d.). A Superfund Guide to RCRA Hazardous Wastes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
